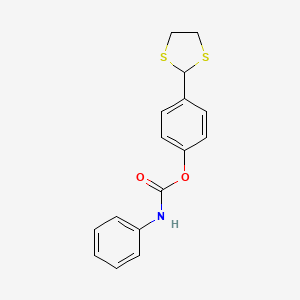

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate

Description

4-(1,3-Dithiolan-2-yl)phenyl N-phenylcarbamate is a carbamate derivative featuring a 1,3-dithiolane ring fused to a phenyl group. The dithiolane moiety (a five-membered ring with two sulfur atoms) confers unique electronic and steric properties, influencing reactivity and intermolecular interactions. Carbamates, in general, are known for their stability and bioactivity, often serving as prodrugs or enzyme inhibitors in medicinal chemistry. This compound’s structure combines the carbamate functional group (–O–CO–NH–) with a dithiolane-substituted aromatic system, making it a hybrid of protective-group chemistry (common in synthesis) and pharmacologically relevant motifs .

Properties

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c18-16(17-13-4-2-1-3-5-13)19-14-8-6-12(7-9-14)15-20-10-11-21-15/h1-9,15H,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCQACOMGJXSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-dithiolan-2-yl)phenyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolan ring and carbamate group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

- 1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde ():

- Key Differences:

- Core Structure: The imidazole-carbaldehyde scaffold replaces the carbamate group, introducing an aldehyde functionality that enhances electrophilicity.

- Dithiolane Conformation: The dithiolane ring adopts an envelope (molecule A) or half-chair (molecule B) conformation, influenced by crystal packing and weak C–H···O/π–π interactions .

Substituent Effects: The 4-chloro and 2-fluoro substituents on the phenyl rings in the imidazole derivative enhance lipophilicity and halogen-bonding interactions, absent in the unsubstituted carbamate.

- Similarities:

Both compounds exhibit sulfur-driven electronic effects, with the dithiolane ring modulating aromatic π-electron density.

4-(2-Hydroxyphenyl)-1,3-dithiol-2-ylidene Derivatives ():

- Key Differences:

- Dithiolium vs. Dithiolane: The dithiolium (1,3-dithiol-2-ylidene) ring is aromatic and positively charged, contrasting with the neutral, non-aromatic dithiolane. This difference impacts reactivity; dithiolium salts undergo nucleophilic attacks, whereas dithiolanes participate in ring-opening redox reactions .

- Functional Groups: The hydroxyl group in dithiolium derivatives enables hydrogen bonding, while the carbamate group in the target compound offers both hydrogen-bond donor (N–H) and acceptor (C=O) sites.

Biological Activity

4-(1,3-Dithiolan-2-yl)phenyl N-phenylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of phenolic compounds with carbamate derivatives. The presence of the dithiolan moiety enhances the compound's reactivity and biological potential.

Key Structural Features:

- Dithiolan Ring: Contributes to the compound's electron-donating properties.

- Carbamate Group: Known for its role in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Research indicates that carbamates, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 μg/mL |

| Other Carbamates | S. aureus | 10 μg/mL |

| C. albicans | 12 μg/mL |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The compound demonstrates promising activity against various types of cancer cells, including breast and liver cancer.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 5.0 | Induction of apoptosis |

| MDA-MB-231 (breast cancer) | 4.5 | Inhibition of cell proliferation |

| HeLa (cervical cancer) | 6.0 | Cell cycle arrest |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications to the dithiolan ring or carbamate group can significantly alter its potency.

Key Findings:

- Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.

- Alkyl substitutions on the carbamate group improve cytotoxicity against cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Antimicrobial Efficacy: A comparative study showed that derivatives with enhanced lipophilicity exhibited improved activity against multidrug-resistant strains of bacteria.

- Anticancer Evaluation: In vitro assays demonstrated that modifications to the phenyl group resulted in varying degrees of cytotoxicity across different cancer cell lines, highlighting the importance of structural optimization for therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.